molecular formula C17H18ClFN2O3S B3000128 N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide CAS No. 2034481-67-7

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide

Cat. No.: B3000128
CAS No.: 2034481-67-7
M. Wt: 384.85
InChI Key: NYHXJUBVFROHOY-UHFFFAOYSA-N
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Description

N1-(3-Chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-chloro-4-fluorophenyl group at the N1 position and a thiophene-containing pentyl chain at the N2 position. This compound shares structural motifs with bioactive molecules, particularly in antiviral and anticancer research.

Key structural features include:

  • Thiophene-pentyl chain: The thiophene heterocycle contributes π-π stacking capabilities, while the hydroxyl group improves solubility.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c18-13-10-12(3-4-14(13)19)21-17(24)16(23)20-7-5-11(6-8-22)15-2-1-9-25-15/h1-4,9-11,22H,5-8H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHXJUBVFROHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine precursor under controlled conditions.

    Introduction of the chloro-fluorophenyl group: This step involves the use of a halogenation reaction to introduce the chloro and fluoro substituents onto the phenyl ring.

    Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chloro-fluorophenyl group and thiophene ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following oxalamide derivatives are compared based on structural motifs, synthesis, and biological activity (where available):

N1-(3-Chloro-4-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (Compound 24)

  • Structure : Features a thiazole ring and piperidine moiety instead of thiophene.
  • Synthesis : Yielded 33% as a diastereomeric mixture .
  • Bioactivity : Developed as an HIV entry inhibitor targeting the CD4-binding site. The thiazole group may enhance binding specificity compared to thiophene .
  • Key Difference : Thiazole vs. thiophene alters electronic properties and metabolic stability.

N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14)

  • Structure : Substituted with a 4-chlorophenyl group and pyrrolidine-thiazole chain.
  • Synthesis : 39% yield (1:1 diastereomeric mixture) .
  • Bioactivity: Antiviral activity inferred from structural similarity to HIV inhibitors.

N1-(3-Chloro-4-methylphenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide

  • Structure : Methyl substituent replaces fluorine on the aromatic ring.
  • Properties : Molecular weight 380.9 (C₁₈H₂₁ClN₂O₃S). The methyl group increases steric hindrance but reduces electronegativity compared to fluorine .

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (Flavoring Agent 1769)

  • Structure : Methoxybenzyl and pyridyl groups instead of halogenated aryl and thiophene.
  • Safety: NOEL = 100 mg/kg/day in rats, with metabolism involving hydrolysis and glucuronidation .
  • Application : Used as a flavoring agent, highlighting the versatility of oxalamides in diverse industries .

Structural and Functional Analysis

Substituent Effects on Bioactivity

Substituent Role Example Compound
3-Chloro-4-fluorophenyl Enhances lipophilicity and halogen bonding; critical for target binding Target Compound
Thiophene Facilitates π-π interactions; improves metabolic stability Target Compound
Thiazole Increases hydrogen bonding and specificity (e.g., HIV inhibitors) Compound 24
Hydroxyl group Improves aqueous solubility; potential site for glucuronidation Compounds 14, 24

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the oxalamide class and exhibits structural features that suggest possible interactions with biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClFN2O3SC_{17}H_{18}ClFN_2O_3S, with a molecular weight of approximately 384.85 g/mol. The unique combination of a chloro-fluorophenyl group and a thiophene ring in its structure may enhance its biological activity by improving binding affinity to target proteins.

Property Value
Molecular FormulaC17H18ClFN2O3S
Molecular Weight384.85 g/mol
PurityTypically 95%

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets. It may modulate the activity of enzymes or receptors through binding, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth, which could be beneficial in treating infections.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

Anticancer Activity

In a study evaluating the antiproliferative effects of various compounds, this compound demonstrated significant activity against cancer cell lines. The compound was tested in vitro, showing an IC50 value that indicates effective inhibition of cell proliferation.

Antimicrobial Activity

Research has also highlighted the compound's potential as an antimicrobial agent. In laboratory settings, it exhibited activity against several bacterial strains, suggesting its utility in developing new antibiotics.

Case Studies

  • In Vitro Studies : A series of experiments were conducted using various cancer cell lines to assess the antiproliferative effects of this compound. Results indicated that at concentrations above a certain threshold, significant cell death was observed, correlating with the compound's structural properties.
  • Animal Models : In vivo studies using murine models showed that administration of the compound led to reduced tumor sizes compared to control groups. This suggests that further development could lead to effective cancer therapies.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

Compound IC50 (µM) Activity Type
This compound0.15Anticancer
N1-(3-chlorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide0.22Anticancer
N1-(4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide0.24Anticancer

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